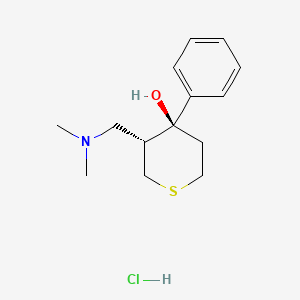
2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-チオピラン-4-オール, テトラヒドロ-3-((ジメチルアミノ)メチル)-4-フェニル-, 塩酸塩, トランス-(±)- は、ユニークな構造を持つ複雑な有機化合物です。これは、硫黄を含む複素環式化合物であり、さまざまな化学的および生物学的研究の興味深い対象となっています。
準備方法
合成経路と反応条件
2H-チオピラン-4-オール, テトラヒドロ-3-((ジメチルアミノ)メチル)-4-フェニル-, 塩酸塩, トランス-(±)- の合成は、通常、テトラヒドロチオピラン-4-オンとジメチルアミンおよびフェニル基を制御された条件下で反応させることから始まります。この反応は、通常、目的の生成物の形成を促進するために、適切な触媒と溶媒の存在下で行われます。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、精製、結晶化、乾燥などの工程が含まれ、最終的に塩酸塩の形態で生成物が得られます。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、この化合物を対応するチオールまたはスルフィド誘導体に変化させることができます。
置換: この化合物は求核置換反応に参加することができ、ジメチルアミノ基は他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: ハロゲン化物、アミン、またはアルコールなどの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物
酸化: スルホキシドおよびスルホン。
還元: チオールまたはスルフィド誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
2H-チオピラン-4-オール, テトラヒドロ-3-((ジメチルアミノ)メチル)-4-フェニル-, 塩酸塩, トランス-(±)- は、科学研究においていくつかの応用を持っています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 特に新規薬剤開発における、潜在的な治療的応用について調査されています。
工業: 特殊化学品の製造や、複雑な分子の合成における中間体として使用されています。
作用機序
2H-チオピラン-4-オール, テトラヒドロ-3-((ジメチルアミノ)メチル)-4-フェニル-, 塩酸塩, トランス-(±)- の作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素や受容体に結合することで、それらの活性を調節する可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
テトラヒドロチオピラン-4-オール: 類似の硫黄を含む複素環式構造を持つ関連化合物。
テトラヒドロ-2H-チオピラン-4-アミン: ジメチルアミノ基の代わりにアミン基を持つ別の類似の化合物。
テトラヒドロ-2H-チオピラン-4-イル 3,5-ジニトロベンゾエート: ジニトロベンゾエート基を持つ誘導体。
ユニークさ
2H-チオピラン-4-オール, テトラヒドロ-3-((ジメチルアミノ)メチル)-4-フェニル-, 塩酸塩, トランス-(±)- は、官能基の特定の組み合わせによりユニークであり、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Tetrahydrothiopyran-4-ol: A related compound with a similar sulfur-containing heterocyclic structure.
Tetrahydro-2H-thiopyran-4-amine: Another similar compound with an amine group instead of the dimethylamino group.
Tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate: A derivative with a dinitrobenzoate group.
Uniqueness
2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(±)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
119558-29-1 |
|---|---|
分子式 |
C14H22ClNOS |
分子量 |
287.8 g/mol |
IUPAC名 |
(3R,4S)-3-[(dimethylamino)methyl]-4-phenylthian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-15(2)10-13-11-17-9-8-14(13,16)12-6-4-3-5-7-12;/h3-7,13,16H,8-11H2,1-2H3;1H/t13-,14+;/m0./s1 |
InChIキー |
YJVJKMWQSWVVFZ-LMRHVHIWSA-N |
異性体SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC=CC=C2)O.Cl |
正規SMILES |
CN(C)CC1CSCCC1(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


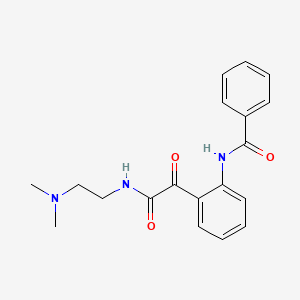
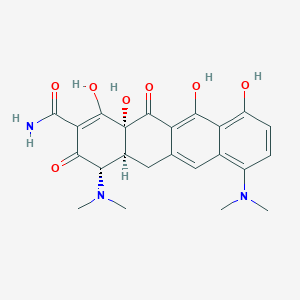
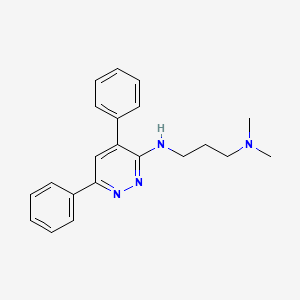
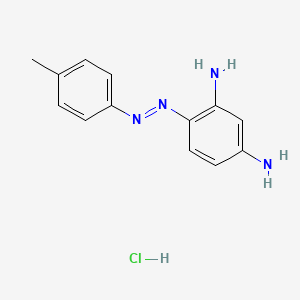

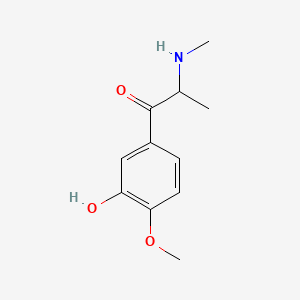
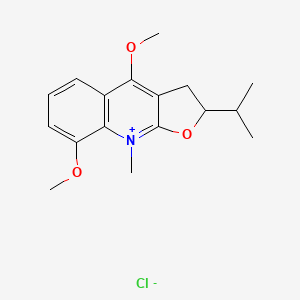
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
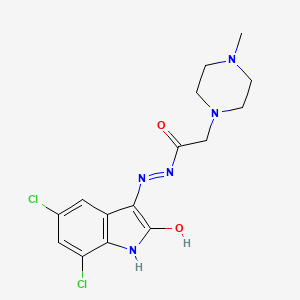
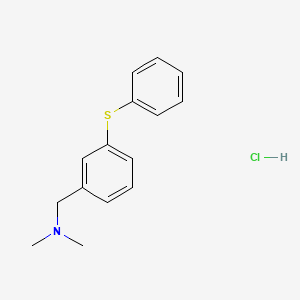
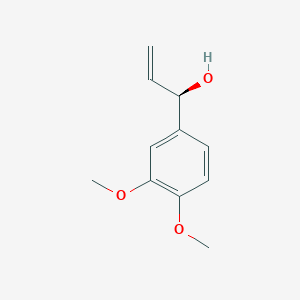
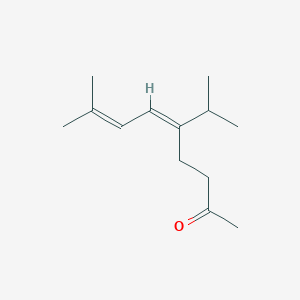
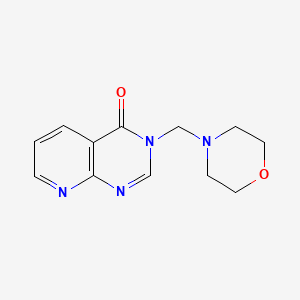
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
